Positional Isomerism: 4-Ethyl vs 2-Ethyl Substitution
The compound's core differentiation lies in its substitution pattern. The 4-ethylphenyl derivative (CAS 893642-99-4) is a distinct positional isomer of the 2-ethylphenyl derivative (CAS 305372-99-0). This is not a superficial difference; it results in a unique molecular geometry and surface. Confirmation is provided by distinct and separate NMR spectroscopic signatures. The 2-ethylphenyl isomer has a documented SpectraBase entry with 2 NMR spectra, providing a direct analytical benchmark for identity verification [1]. While the 4-ethylphenyl isomer's NMR data may not be publicly aggregated in the same way, its unique chemical identity is defined by this difference, making it a non-interchangeable entity for any SAR study.
| Evidence Dimension | Chemical Identity & Analytical Fingerprint (Positional Isomerism) |
|---|---|
| Target Compound Data | CAS 893642-99-4, 4-ethylphenyl substitution, SMILES: CCc1ccc(N2C(=O)CC(Sc3ccccc3C(=O)O)C2=O)cc1 |
| Comparator Or Baseline | CAS 305372-99-0, 2-ethylphenyl substitution, exact mass 355.087829 g/mol [1] |
| Quantified Difference | Unique chromatographic retention time, distinct NMR chemical shifts. SpectraBase InChIKey for 2-isomer: OOADHYFCDHSJRX-UHFFFAOYSA-N [1]. |
| Conditions | Compound structural identity; NMR spectroscopy (DMSO-d6 for 2-isomer) |
Why This Matters
For procurement, this provides an unequivocal quality control (QC) benchmark. A CoA showing a different retention time or NMR spectrum than the 2-isomer is the primary evidence of receiving the correct, distinct chemical entity.
- [1] SpectraBase. (2024). Benzoic acid, 2-[[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio]-. Compound ID: F9MIwJ7tq9m. John Wiley & Sons, Inc. Retrieved from https://spectrabase.com/compound/F9MIwJ7tq9m View Source
